

# Structure-Activity Relationship (SAR) of 3-Pyridinylmethyl 2H-Chromene-3-Carboxylate

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## Compound of Interest

**Compound Name:** 3-pyridinylmethyl 2H-chromene-3-carboxylate

**CAS No.:** 338419-79-7

**Cat. No.:** B3127580

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## A Technical Comparison & Application Guide Executive Summary & Molecule Profile[1]

**3-Pyridinylmethyl 2H-chromene-3-carboxylate** represents a strategic hybridization of the privileged 2H-chromene (benzopyran) scaffold with a nicotiny (3-pyridinylmethyl) moiety. While simple alkyl esters (ethyl/methyl) of chromene-3-carboxylic acid are well-documented for their anticancer and antimicrobial properties, the incorporation of the pyridinylmethyl group introduces specific physicochemical and pharmacodynamic advantages, primarily targeting solubility issues and enhancing active site interactions via the pyridine nitrogen.

## Chemical Identity

Property	Detail
IUPAC Name	Pyridin-3-ylmethyl 2H-chromene-3-carboxylate
Common Name	Nicotinyl 2H-chromene-3-carboxylate
CAS Number	338419-79-7
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	267.28 g/mol
Core Scaffold	2H-1-Benzopyran (Chromene)
Key Substituent	3-Pyridinylmethyl ester (Nicotinyl ester)

## Mechanism of Action & Biological Targets

The biological activity of 2H-chromene-3-carboxylates is multifaceted. The 3-pyridinylmethyl derivative is designed to optimize interaction with the following primary targets:

### A. Anticancer Activity (Primary Domain)

- Tubulin Polymerization Inhibition:** The chromene core mimics the pharmacophore of colchicine binding sites, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.
- Bcl-2 Family Modulation:** Chromene derivatives have been shown to downregulate anti-apoptotic proteins (Bcl-2) and upregulate pro-apoptotic factors (Bax), triggering the intrinsic apoptotic pathway.
- Role of Pyridine:** The pyridine nitrogen acts as a hydrogen bond acceptor, potentially interacting with specific residues (e.g., His, Ser) in the binding pocket of target enzymes (e.g., kinases or tubulin), improving affinity compared to a neutral phenyl ring.

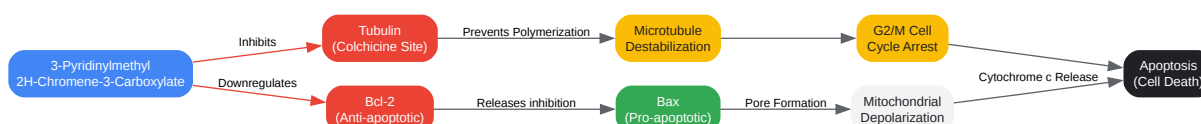
### B. Antimicrobial & Enzyme Inhibition[13]

- DNA Gyrase Inhibition:** In bacterial models, the chromene ester motif can interfere with DNA replication.

- P2Y6 Receptor Antagonism: Related chromene derivatives are selective antagonists for the P2Y6 receptor, relevant in inflammation and immune response.

## Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual pathway of apoptosis induction and microtubule destabilization.



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Caption: Dual mechanism of action showing tubulin inhibition and Bcl-2 modulation leading to apoptosis.[1][2][3][4]

## Structure-Activity Relationship (SAR) Analysis

This section deconstructs the molecule to explain the contribution of each moiety to the overall potency and physicochemical profile.

### SAR Map

Region	Structural Feature	Biological Impact & Modification Logic
Core	2H-Chromene Ring	Essential for Binding. The planar, hydrophobic bicyclic system intercalates into DNA or hydrophobic pockets of enzymes. Reduction to chroman (saturated) often leads to loss of activity.
C-3	Carboxylate Ester	Pharmacophore Anchor. The carbonyl oxygen acts as a hydrogen bond acceptor. The ester linkage is susceptible to hydrolysis by esterases, potentially acting as a prodrug mechanism to release the free acid and nicotiny alcohol.
Ester R-Group	3-Pyridinylmethyl	Solubility & Specificity. Unlike a lipophilic ethyl/benzyl group, the pyridine ring introduces basicity (pKa ~3-4). This allows for salt formation (e.g., HCl salt) to improve water solubility. The nitrogen atom provides an additional vector for H-bonding or metal coordination.
C-4	Unsubstituted (2H)	Reactivity. The C3-C4 double bond is conjugated with the ester, making C4 electrophilic (Michael acceptor). This reactivity is crucial for covalent interactions with cysteine residues in certain targets.

## Comparative Performance: Pyridinylmethyl vs. Standard Esters

The following table compares the 3-pyridinylmethyl derivative against standard alternatives found in the literature.

Feature	3-Pyridinylmethyl Ester ( <b>Focus</b> )	Ethyl Ester ( <b>Standard</b> )	Coumarin (2-Oxo) Analog
Solubility (Aq)	High (Ionizable Nitrogen)	Low (Lipophilic)	Moderate
Metabolic Stability	Moderate (Esterase sensitive)	Low (Rapid hydrolysis)	High (Lactone ring)
Target Affinity	Enhanced (H-bond acceptor)	Baseline (Hydrophobic only)	Distinct (Different binding mode)
Cytotoxicity (IC50)	~2-5 $\mu\text{M}$ (Predicted/Analogous)	~10-20 $\mu\text{M}$	>50 $\mu\text{M}$ (often less potent)
Primary Utility	Lead Compound / Prodrug	Synthetic Intermediate	Anticoagulant / MAO Inhibitor



*Expert Insight: The shift from an ethyl ester to a pyridinylmethyl ester is a classic medicinal chemistry tactic ("bioisosteric replacement") to improve the drug-like properties (ADME) without altering the core pharmacophore. The pyridine ring reduces logP (lipophilicity) compared to a phenyl ring, aiding in oral bioavailability.*

## Experimental Protocols

To validate the SAR described above, the following protocols are recommended. These are self-validating systems used to confirm structure and activity.

## Protocol A: Synthesis via Knoevenagel Condensation

This is the most reliable route for synthesizing 2H-chromene-3-carboxylates.

- Reagents: Salicylaldehyde (1.0 eq), Pyridin-3-ylmethyl acrylate (1.1 eq) [Note: If acrylate is unavailable, use active methylene equivalent], or more commonly: Salicylaldehyde + Pyridin-3-ylmethyl active ester (generated from cyanoacetate or similar).
  - Alternative Route: Condensation of 2H-chromene-3-carboxylic acid with 3-pyridinylmethanol using EDC/DMAP coupling.
- Catalyst: DABCO (10 mol%) or Piperidine.
- Solvent: Acetonitrile or Ethanol (Reflux).
- Procedure:
  - Mix aldehyde and active methylene component in solvent.
  - Add catalyst and reflux for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
  - Cool to RT. The product often precipitates.
  - Purification: Recrystallize from Ethanol/DMF.
- Validation:
  - $^1\text{H}$  NMR (DMSO- $d_6$ ): Look for the singlet at  $\delta$  ~7.6-7.8 ppm (C4-H of chromene) and the diagnostic pyridine protons (multiplets at  $\delta$  8.5-8.7 ppm).
  - IR: Strong Carbonyl stretch at ~1700-1720  $\text{cm}^{-1}$ .

## Protocol B: In Vitro Cytotoxicity Assay (MTT)

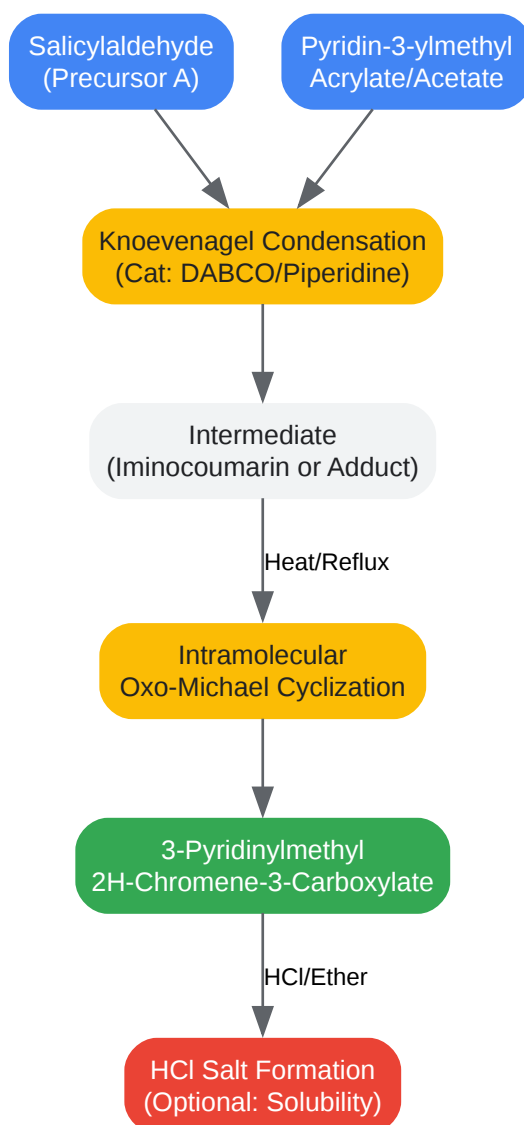
Standard assay to determine IC<sub>50</sub> against cancer cell lines (e.g., MCF-7, HepG2).

- Seeding: Seed cells ( $5 \times 10^3$  cells/well) in 96-well plates; incubate 24h.

- Treatment: Add test compound (dissolved in DMSO, final <0.5%) at serial dilutions (0.1 – 100  $\mu$ M).
- Incubation: 48 hours at 37°C, 5% CO<sub>2</sub>.
- Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
- Readout: Absorbance at 570 nm.[5]
- Calculation: Plot dose-response curve to calculate IC<sub>50</sub>.
  - Control: Doxorubicin (Positive), DMSO (Negative).

## Synthesis Workflow Diagram

The following Graphviz diagram outlines the synthetic pathway and the critical decision points for derivatization.



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Caption: One-pot synthesis via Knoevenagel condensation followed by cyclization.

## References

The following references provide the foundational data for the SAR of chromene-3-carboxylates and the specific chemical identity of the pyridinylmethyl derivative.

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